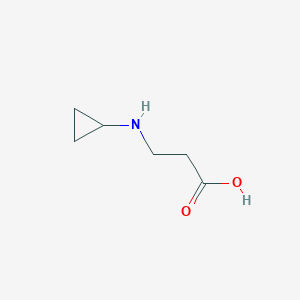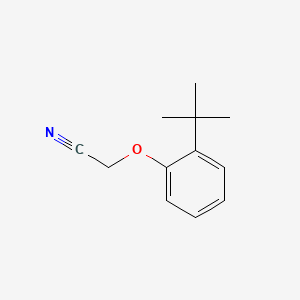
2,5-Difluorophenyl trifluoromethanesulphonate
Overview
Description
2,5-Difluorophenyl trifluoromethanesulphonate (DFTMS) is a chemical compound that has been widely used in scientific research. It is a derivative of trifluoromethanesulphonic acid and contains two fluorine atoms attached to a phenyl ring. DFTMS is a reactive compound that is commonly used as a reagent in organic synthesis. It is also used in biochemical and physiological research due to its ability to modify proteins and other biomolecules.
Mechanism of Action
2,5-Difluorophenyl trifluoromethanesulphonate is a reactive compound that can modify proteins and other biomolecules. It reacts with amino groups in proteins to form stable sulphonamide linkages. This modification can alter the structure and function of proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to modify proteins involved in signal transduction, enzyme activity, and protein-protein interactions. This compound has also been used to modify DNA and RNA, leading to changes in gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-Difluorophenyl trifluoromethanesulphonate in lab experiments is its versatility. It can be used to modify a variety of organic compounds, making it useful in a wide range of research applications. However, this compound is a reactive compound that can be difficult to handle. It requires careful handling and storage to prevent decomposition.
Future Directions
There are many future directions for research involving 2,5-Difluorophenyl trifluoromethanesulphonate. One area of interest is the development of new synthetic methods that use this compound as a reagent. Another area of interest is the use of this compound in the modification of proteins and other biomolecules for therapeutic purposes. Additionally, the use of this compound in the modification of DNA and RNA could lead to new insights into gene expression and regulation.
Conclusion:
This compound is a versatile compound that has been widely used in scientific research. Its ability to modify proteins and other biomolecules has made it useful in a wide range of research applications. While there are limitations to its use, the future directions for research involving this compound are numerous and exciting.
Scientific Research Applications
2,5-Difluorophenyl trifluoromethanesulphonate has been used in a wide range of scientific research applications. One of its primary uses is in organic synthesis. This compound is a versatile reagent that can be used to modify a variety of organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
properties
IUPAC Name |
(2,5-difluorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O3S/c8-4-1-2-5(9)6(3-4)15-16(13,14)7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJBXGYEVJLMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide](/img/structure/B3040436.png)



![(2S,3S,4S,5S,6R)-2-methoxy-6-[(triphenylmethoxy)methyl]oxane-3,4,5-triol](/img/structure/B3040444.png)


![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)




![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)